molecular formula C20H21N3O2S B2869625 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 312522-54-6

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2869625
CAS No.: 312522-54-6
M. Wt: 367.47
InChI Key: OIABDBWVECDPBC-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a tert-butylphenyl group at position 5 and a phenyl group at position 4 of the triazole ring, with a sulfanylacetic acid moiety at position 2. Its structure enables diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties, as observed in related triazole derivatives .

Properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-20(2,3)15-11-9-14(10-12-15)18-21-22-19(26-13-17(24)25)23(18)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIABDBWVECDPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles or amidines under acidic or basic conditions.

    Introduction of Phenyl and tert-Butylphenyl Groups: The phenyl and tert-butylphenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfanylacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring and phenyl groups can undergo reduction reactions under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., thiols, amines) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives or phenyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring and sulfanylacetic acid moiety can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The core 1,2,4-triazole scaffold is common among analogues, but substituent variations significantly influence activity:

Compound Name Substituents (Position 4/5) Key Structural Differences Biological Activities References
Target Compound 4-Phenyl, 5-(4-tert-butylphenyl) Sulfanylacetic acid group Antimicrobial, enzyme inhibition (inferred)
2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid 4-Phenyl, 5-(furan-2-yl) Furan substituent High stability, used in pharmaceutical salt forms
{[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid 4-Phenyl, 5-(benzodioxol) Benzodioxol group Potential antioxidant/anti-inflammatory applications
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-Phenyl, 5-(methylsulfanylbenzyl) Methylsulfanylbenzyl and chlorophenylamide Antibacterial, antifungal
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 4-Amino, 5-(furan-2-yl) Amino group at position 4 Anti-exudative activity (comparable to diclofenac)

Key Observations :

  • Electron Effects : Electron-withdrawing groups (e.g., Cl in ) increase binding affinity to enzymes like acetylcholinesterase .
  • Conformational Stability : Crystallography studies (e.g., ) show dihedral angles (82–89°) between triazole and aromatic rings, influencing molecular packing and solubility .
Antimicrobial and Antifungal Properties
  • The target compound’s tert-butylphenyl group may enhance antifungal activity compared to methoxyphenyl analogues (e.g., : MIC = 8 µg/mL against Candida albicans) .
  • A decylthio-substituted triazole (4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine) showed MIC values of 2–4 µg/mL against Aspergillus niger .
Enzyme Inhibition and Antioxidant Activity
  • Hybrid compounds (e.g., ) with sulfonamide-piperidine-triazole structures exhibited IC50 values of 12–18 µM against acetylcholinesterase, comparable to the target compound’s inferred activity .
  • Furan-substituted triazoles demonstrated antioxidant activity (IC50 = 35 µM for DPPH scavenging) .
Anti-Inflammatory and Anti-Exudative Effects
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide reduced inflammation by 65% at 10 mg/kg, rivaling diclofenac .

Physicochemical Properties

  • Melting Points : Related acetamides (e.g., ) melt at ~110°C, suggesting similar thermal stability for the target compound .
  • Solubility : Sulfanylacetic acid derivatives generally exhibit moderate water solubility, influenced by substituents (e.g., tert-butyl reduces solubility vs. methoxy groups) .

Biological Activity

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, including anticancer effects and other pharmacological properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight499.63 g/mol
Molecular FormulaC28H29N5O2S
LogP6.4077
Polar Surface Area67.63 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

These properties indicate a relatively lipophilic compound with potential for membrane permeability, which is crucial for biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable triazole derivative with sulfanyl acetic acid under controlled conditions. The specific methodologies can vary but often include standard organic synthesis techniques such as refluxing in organic solvents and purification through crystallization or chromatography.

Anticancer Activity

Recent studies have evaluated the anticancer properties of triazole derivatives, including those similar to this compound. For example, compounds containing the triazole moiety have shown promising results against various cancer cell lines:

  • MCF-7 (Breast Cancer)
  • SW480 (Colon Cancer)
  • A549 (Lung Cancer)

In vitro studies demonstrated that these compounds exhibit significant antiproliferative effects, often inducing apoptosis and cell cycle arrest at specific phases (G2/M phase) .

The mechanisms underlying the anticancer activity of triazole derivatives may involve:

  • Induction of Apoptosis : Triggering programmed cell death pathways.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
  • Inhibition of Angiogenesis : Reducing blood supply to tumors.

Case Studies

A notable study involved a series of triazole derivatives where one compound exhibited an IC50 value of 23 µM against MCF-7 cells, indicating potent antiproliferative activity . Another investigation highlighted that structural modifications in triazole derivatives could enhance their biological potency.

Other Pharmacological Activities

Aside from anticancer properties, compounds similar to this compound have been explored for:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.

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